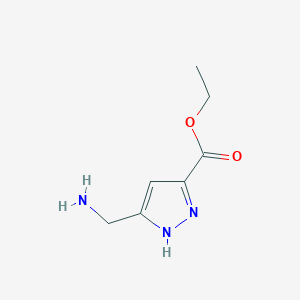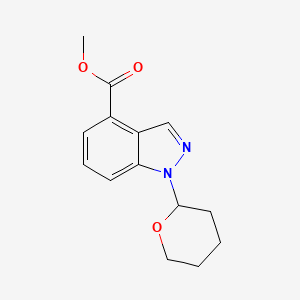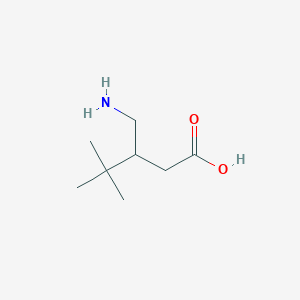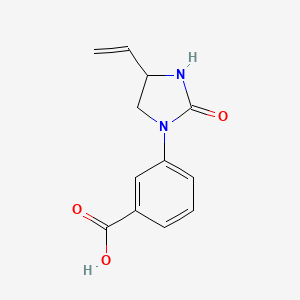
12-Hydroxydodecanoic acid;methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydodecanoic acid: is a medium-chain hydroxy acid with the molecular formula C₁₂H₂₄O₃ . It is a hydroxylated fatty acid, specifically a derivative of dodecanoic acid, where a hydroxyl group is attached to the 12th carbon atom. This compound is known for its role in various biochemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One of the green pathways for synthesizing 12-hydroxydodecanoic acid involves the use of cytochrome P450 enzymes from Limnobacter species.
Chemical Synthesis: Traditional chemical synthesis involves the hydroxylation of dodecanoic acid using chemical reagents under controlled conditions. This method may require the use of oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 12-hydroxydodecanoic acid often utilizes biocatalysis due to its efficiency and eco-friendliness. The use of whole-cell biotransformations with engineered microorganisms has shown promising results in producing high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 12-Hydroxydodecanoic acid can undergo oxidation reactions to form dodecanedioic acid.
Reduction: The compound can be reduced to form dodecanol.
Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification reactions.
Major Products:
Dodecanedioic Acid: Formed through oxidation.
Dodecanol: Formed through reduction.
Esters: Formed through esterification with various alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Studied for its role as a substrate in enzymatic reactions involving glutathione-dependent formaldehyde dehydrogenase .
Medicine:
Industry:
Mecanismo De Acción
12-Hydroxydodecanoic acid exerts its effects primarily through its role as a substrate in enzymatic reactions. It is involved in the oxidation of long-chain alcohols and omega-hydroxy fatty acids by enzymes such as glutathione-dependent formaldehyde dehydrogenase . This enzyme catalyzes the conversion of alcohols to aldehydes, playing a crucial role in various metabolic pathways.
Comparación Con Compuestos Similares
Dodecanoic Acid: A non-hydroxylated fatty acid with similar chain length.
12-Hydroxylauric Acid: Another hydroxylated fatty acid with a similar structure.
Uniqueness: 12-Hydroxydodecanoic acid is unique due to its specific hydroxylation at the 12th carbon atom, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes .
Propiedades
Fórmula molecular |
C13H28O3 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
12-hydroxydodecanoic acid;methane |
InChI |
InChI=1S/C12H24O3.CH4/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15;/h13H,1-11H2,(H,14,15);1H4 |
Clave InChI |
LFRWPJCKLVUWGJ-UHFFFAOYSA-N |
SMILES canónico |
C.C(CCCCCC(=O)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)



![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)







![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
